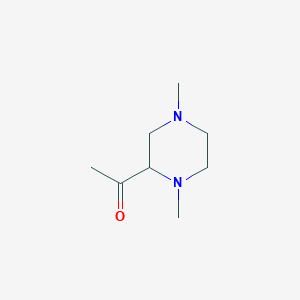
1-(1,4-Dimethylpiperazin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,4-Dimethylpiperazin-2-yl)ethanone” is a chemical compound with the molecular formula C8H16N2O . It is also known by its synonyms “Ethanone, 1-(1,4-dimethyl-2-piperazinyl)-” and "1-(1,4-dimethylpiperazin-2-yl)ethan-1-one" .
Molecular Structure Analysis
The molecular structure of “1-(1,4-Dimethylpiperazin-2-yl)ethanone” is represented by the InChI code:1S/C8H16N2O/c1-7(11)8-6-9(2)4-5-10(8)3/h8H,4-6H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
The physical form of “1-(1,4-Dimethylpiperazin-2-yl)ethanone” is a liquid . It has a molecular weight of 156.23 . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using “1-(1,4-Dimethylpiperazin-2-yl)ethanone”, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives an area of interest for researchers .
Targeting Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells
“1-(1,4-Dimethylpiperazin-2-yl)ethanone” can be used in the development of compounds that target Poly (ADP-Ribose) Polymerase in human breast cancer cells . These compounds have shown moderate to significant efficacy against human breast cancer cells .
Synthesis of Uracil Amides
“1-(1,4-Dimethylpiperazin-2-yl)ethanone” can be used in the synthesis of uracil amides . These compounds have been found to cleave poly (ADP-ribose) polymerase, which is a promising target for cancer therapy .
Inhibition of Catalytical Activity of PARP1
Compounds synthesized using “1-(1,4-Dimethylpiperazin-2-yl)ethanone” have been found to inhibit the catalytical activity of PARP1 . This is significant as PARP1 is involved in DNA repair and programmed cell death .
Enhancement of Phosphorylation of H2AX
Compounds synthesized using “1-(1,4-Dimethylpiperazin-2-yl)ethanone” have been found to enhance the phosphorylation of H2AX . This is a marker of DNA double-strand breaks and is therefore significant in the study of DNA damage and repair .
Increase in CASPASE 3/7 Activity
Compounds synthesized using “1-(1,4-Dimethylpiperazin-2-yl)ethanone” have been found to increase CASPASE 3/7 activity . This is significant as CASPASE 3/7 are key executioners of apoptosis, or programmed cell death .
Safety and Hazards
The safety data sheet for “1-(1,4-Dimethylpiperazin-2-yl)ethanone” indicates that it is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
1-(1,4-dimethylpiperazin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)8-6-9(2)4-5-10(8)3/h8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUPHWFDBFNPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCN1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

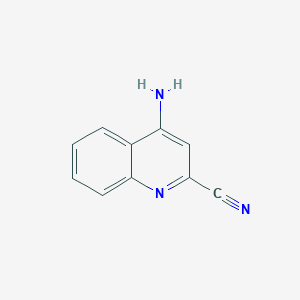
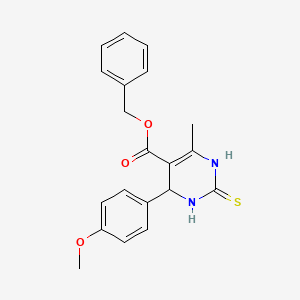

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2760167.png)

![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)
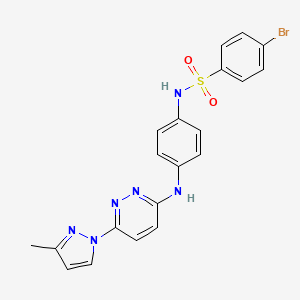
![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)

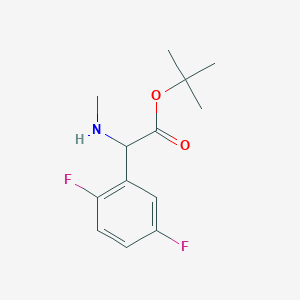
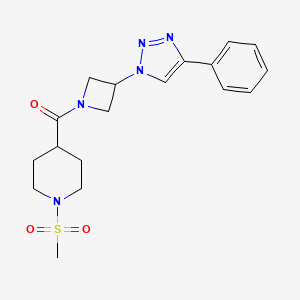

![6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2760179.png)
![6-(3-Fluorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2760182.png)